molecular formula C13H11F3N2O2S B2383307 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide CAS No. 327093-05-0

3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide

Cat. No.: B2383307
CAS No.: 327093-05-0
M. Wt: 316.3
InChI Key: LNRXTKNBQCSDLR-UHFFFAOYSA-N
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Description

3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide is an organic compound with the molecular formula C13H11F3N2O2S This compound is characterized by the presence of an amino group, a trifluoromethyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide typically involves the following steps:

    Nitration: The starting material, 3-trifluoromethyl-aniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Sulfonation: The resulting amine is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may yield various amines.

Scientific Research Applications

3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-N-(3-trifluoromethyl-phenyl)-benzamide
  • 3-Amino-N-(3-trifluoromethyl-phenyl)-propanamide

Uniqueness

3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide is unique due to the presence of both the trifluoromethyl and sulfonamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and specificity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

3-amino-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2S/c14-13(15,16)9-3-1-5-11(7-9)18-21(19,20)12-6-2-4-10(17)8-12/h1-8,18H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRXTKNBQCSDLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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